molecular formula C8H3ClF4O2 B1309858 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride CAS No. 886497-89-8

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Cat. No. B1309858
CAS RN: 886497-89-8
M. Wt: 242.55 g/mol
InChI Key: DMQPJSTXNSFZCH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It has a molecular formula of C8H3ClF4O and a molecular weight of 226.55 .


Synthesis Analysis

This compound is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride consists of a benzoyl chloride core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring .


Chemical Reactions Analysis

As a building block, 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride is used in the synthesis of more complex compounds . For example, it can be used in the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride is a liquid at 20 degrees Celsius . It has a boiling point of 191 °C and a flash point of 93 °C . The compound has a specific gravity of 1.50 at 20/20 and a refractive index of 1.47 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Synthesis of Aryl Trifluoromethyl Ethers

The compound is used in the synthesis of aryl trifluoromethyl ethers, which are valuable in various industrial applications due to their stability and unique chemical properties. The process involves side chain chlorination of anisoles to obtain corresponding aryl trichloromethyl ethers .

Material Science Research

Researchers utilize this compound in material science for developing new materials with improved properties. Its reactivity can be harnessed to introduce fluorinated groups into molecules, which can significantly alter the physical characteristics of materials .

Life Science Research

In life sciences, this compound finds its use in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly interesting for creating compounds with potential biological activity .

Chemical Synthesis

This chemical serves as a reagent in chemical synthesis, providing a pathway to introduce fluorinated motifs into target molecules. Such motifs are increasingly important in medicinal chemistry for their pharmacokinetic properties .

Analytical Chemistry

Due to its distinct chemical structure, it can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances through comparative analysis .

Chromatography

In chromatography, it can be used as a derivatization agent to enhance the detection of certain compounds, improving the sensitivity and selectivity of the analytical method .

Food and Drug Development

It’s mentioned as being used in food, drug, pesticide, or biocidal product development, likely due to its role in synthesizing intermediates or active ingredients .

Industrial Scale Applications

The compound’s suitability for large-scale industrial applications is noted, especially for aromatic trifluoromethyl ethers, which are useful in various manufacturing processes .

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride largely depend on the developments in the field of pharmaceutical synthesis. As a building block, its use will continue to evolve with the discovery of new synthetic pathways and targets .

properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQPJSTXNSFZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251097
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

CAS RN

886497-89-8
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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